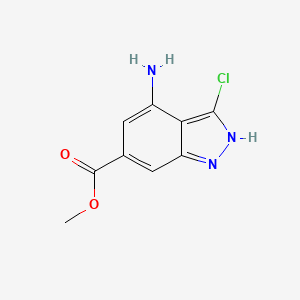

Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate

Description

Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate is a heterocyclic aromatic compound featuring an indazole core substituted with a chlorine atom at position 3, an amino group at position 4, and a methyl ester at position 5. Its molecular formula is C₉H₇ClN₃O₂, with a molecular weight of 243.63 g/mol. The indazole scaffold is notable for its presence in pharmaceuticals and agrochemicals due to its ability to engage in hydrogen bonding and π-π stacking interactions.

Propriétés

IUPAC Name |

methyl 4-amino-3-chloro-2H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-15-9(14)4-2-5(11)7-6(3-4)12-13-8(7)10/h2-3H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEIXZDNAUWXPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NNC(=C2C(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646367 | |

| Record name | Methyl 4-amino-3-chloro-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-29-9 | |

| Record name | Methyl 4-amino-3-chloro-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-amino-3-chlorobenzoic acid with hydrazine hydrate, followed by esterification with methanol . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency and yield. The use of continuous flow reactors can also be employed to enhance the production rate and maintain consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Like potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Activité Biologique

Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate is a notable compound within the indazole family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered indazole ring substituted with an amino group at position 4, a chloro group at position 3, and a carboxylate ester at position 6. This unique structure contributes to its reactivity and biological activity.

The compound interacts with various molecular targets within biological systems, influencing several biochemical pathways:

- Enzyme Inhibition : It is known to inhibit specific kinases, which are crucial for cell signaling and proliferation. This inhibition suggests potential anticancer effects by disrupting pathways that promote tumor growth.

- Receptor Modulation : The compound may modulate receptor activities, impacting cellular responses to external stimuli.

- Cell Signaling Alteration : It influences gene expression and cellular metabolism by altering signaling pathways, which can lead to apoptosis in cancer cells .

Biological Activities

This compound exhibits various biological activities:

- Anticancer Activity : Studies have shown that it induces apoptosis in cancer cell lines such as K562, with significant alterations in apoptosis-related protein expressions (e.g., increased Bax and decreased Bcl-2) .

- Antimicrobial Effects : The compound has demonstrated activity against Candida species, with specific derivatives showing minimum inhibitory concentrations (MIC) effective against resistant strains .

- Antiviral and Anti-inflammatory Properties : Indazole derivatives are noted for their antiviral and anti-inflammatory activities, although specific data on this compound's effects are still emerging.

Table 1: Biological Activities of this compound

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Selected Compounds

Core Structure Differences

- Indazole vs. Quinoline: The indazole core (two adjacent nitrogen atoms in a bicyclic system) contrasts with quinoline (a benzene fused to a pyridine ring).

- Indazole vs. Indole : Indole contains a single nitrogen atom in a bicyclic system, reducing hydrogen-bonding capacity compared to indazole. This difference impacts bioavailability and target selectivity in drug design .

Functional Group Analysis

- Amino (NH₂) vs. In contrast, the nitro group in 5-Bromo-4-nitro-1H-indazole is strongly electron-withdrawing, reducing solubility and reactivity in nucleophilic environments .

- Chloro (Cl) vs. Bromo (Br) : Chlorine offers moderate electronegativity and steric bulk, while bromine’s larger atomic radius increases lipophilicity and van der Waals interactions. This affects binding affinity in biological targets .

Physicochemical Properties (Inferred)

- Lipophilicity: The methyl ester and chloro substituent in the target compound likely confer intermediate lipophilicity, balancing membrane permeability and solubility. The quinoline derivative’s ethyl ester and methyl group may increase logP values .

- Solubility: Amino groups enhance water solubility via hydrogen bonding, whereas nitro and bromo substituents reduce it. The target compound may exhibit better solubility than 5-Bromo-4-nitro-1H-indazole .

Q & A

[Basic] What are the common synthetic routes for Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate?

The synthesis typically involves multi-step functionalization of indazole derivatives . A general approach includes:

- Condensation reactions : Refluxing 3-formyl-indazole precursors with reagents like 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate as a catalyst (3–5 hours, 100°C) .

- Esterification : Methyl ester formation via reaction of carboxylic acid intermediates with methanol under acidic conditions, as seen in analogous indazole carboxylate syntheses .

- Halogenation : Chlorination at the 3-position using reagents like POCl₃ or N-chlorosuccinimide (NCS) in inert solvents .

Key considerations : Monitor reaction progress via TLC, and purify intermediates via recrystallization (e.g., DMF/acetic acid mixtures) .

[Advanced] How can reaction conditions be optimized to improve yield and purity?

- Temperature control : Elevated temperatures (reflux) enhance reaction rates but may increase side products. For example, acetic acid reflux at 100°C balances efficiency and selectivity .

- Catalyst loading : Sodium acetate (2.0 equiv) improves cyclization in condensation steps .

- Solvent choice : Polar aprotic solvents (e.g., DMF) aid solubility of intermediates, while acetic acid acts as both solvent and proton donor .

- Workup : Sequential washing with ethanol, diethyl ether, and water removes unreacted reagents .

[Basic] What spectroscopic methods confirm the structure of this compound?

- ¹H-NMR : Look for characteristic peaks:

- Indazole NH proton: δ 10–12 ppm (broad, exchangeable).

- Methyl ester: δ 3.8–4.0 ppm (singlet).

- Aromatic protons: δ 6.5–8.0 ppm (multiplet patterns depend on substitution) .

- IR spectroscopy :

- Ester C=O stretch: ~1700 cm⁻¹.

- NH₂ bending: ~1600 cm⁻¹ .

- Mass spectrometry (MS) : Molecular ion peak matching the molecular weight (e.g., m/z ≈ 240–250 for C₉H₇ClN₃O₂) .

[Advanced] How is X-ray crystallography applied to resolve structural ambiguities?

- Data collection : Use high-resolution single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation.

- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and hydrogen bonding networks .

- Validation : Check R-factors (<5%) and electron density maps for missing/ambiguous atoms .

[Basic] What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors .

- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

[Advanced] How should stability studies be designed for long-term storage?

- Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) .

- Monitoring : Perform HPLC every 6 months to detect degradation (e.g., ester hydrolysis to carboxylic acid) .

- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks to predict shelf life .

[Basic] What biological activities are associated with similar indazole derivatives?

- Anticancer activity : Analogous compounds inhibit kinases (e.g., PKA) and induce apoptosis in tumor models .

- Antimicrobial effects : Structural analogs show potency against Gram-positive bacteria via membrane disruption .

[Advanced] How can mechanistic studies elucidate its biological targets?

- Enzyme assays : Test inhibition of kinases (e.g., PKA) using fluorescence-based ADP-Glo™ assays .

- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets of target enzymes .

- Cell-based assays : Measure cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .

[Advanced] How are computational tools like SHELX employed in structural analysis?

- Structure solution : SHELXD identifies heavy atom positions in experimental phasing .

- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .

- Validation : Check for stereochemical errors using Coot and MolProbity .

[Advanced] How can researchers resolve contradictions in biological activity data?

- Dose-response curves : Replicate assays across multiple concentrations to confirm EC₅₀/IC₅₀ values .

- Control experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and verify compound purity via HPLC .

- Meta-analysis : Cross-reference published data on structurally related indazoles to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.